Ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C12H12Br2O2 and a molecular weight of 348.03 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with two bromine atoms and a phenyl group, along with an ethyl ester functional group. It is primarily used in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
The synthesis of ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of ethyl cinnamate with dibromocarbene. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium tert-butoxide to generate the dibromocarbene intermediate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure the stability of the intermediate .
Chemical Reactions Analysis
Ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with nucleophiles such as amines or thiols under mild conditions.
Reduction Reactions: The compound can be reduced to the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate is widely used in scientific research due to its unique structural features. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The presence of the dibromo-substituted cyclopropane ring makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2-phenylcyclopropane-1-carboxylate: Lacks the dibromo substitution, making it less reactive in certain chemical reactions.
Ethyl 2,2-dichloro-1-phenylcyclopropane-1-carboxylate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate: Contains fluorine atoms, which significantly alter its chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O2/c1-2-16-10(15)11(8-12(11,13)14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOSJIJWWURTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1(Br)Br)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.